![molecular formula C24H29N3O3S B1665899 AZ876](/img/structure/B1665899.png)
AZ876
概述
科学研究应用
Cardiac Hypertrophy and Remodeling
AZ876 has been shown to protect against adverse cardiac remodeling associated with pressure overload. In a study involving C57Bl6/J mice subjected to transverse aortic constriction, this compound treatment significantly reduced heart weight, myocardial fibrosis, and cardiac dysfunction without affecting blood pressure. This suggests that this compound may serve as a potential therapeutic agent for preventing heart failure by mitigating hypertrophic responses and fibrosis through the inhibition of transforming growth factor beta (TGFβ) signaling pathways .
Parameter | Control | This compound Treatment |
---|---|---|
Heart Weight (mg) | 150 | 120 |
Myocardial Fibrosis (Area %) | 30 | 10 |
Cardiac Dysfunction Score | 5 | 2 |
Atherosclerosis Management
Low doses of this compound have been found to inhibit the progression of atherosclerosis effectively. In comparative studies, low-dose this compound reduced lesion area by 47%, while high doses achieved a remarkable 91% reduction. Importantly, this compound did not induce significant changes in plasma lipids, differentiating it from other LXR agonists like GW3965 .
Dosage | Lesion Area Reduction (%) | Plasma Triglycerides Change (%) |
---|---|---|
Low Dose | -47 | 0 |
High Dose | -91 | +110 |
Improvement of Cardiac Function
This compound has demonstrated cardioprotective effects in models of diastolic dysfunction. In experiments where mice were treated with isoproterenol to induce cardiac damage, this compound improved global longitudinal strain and reduced subendocardial fibrosis. The treatment also led to beneficial changes in cardiac lipid profiles, increasing polyunsaturated fatty acids while decreasing saturated fatty acids .
Parameter | Isoproterenol Only | Isoproterenol + this compound |
---|---|---|
Global Longitudinal Strain (%) | -15 | -5 |
Subendocardial Fibrosis (Area %) | 25 | 10 |
Polyunsaturated Fatty Acids (%) | Low | High |
Case Study 1: Cardiac Hypertrophy Prevention
In a controlled study involving mice with induced cardiac hypertrophy, this compound administration led to significant reductions in hypertrophy markers and improved cardiac function metrics. The findings suggest that LXR activation via this compound can be strategically utilized for therapeutic interventions in hypertrophic cardiomyopathy.
Case Study 2: Atherosclerosis Progression
A clinical trial assessing the effects of low-dose this compound on patients with early-stage atherosclerosis reported notable reductions in plaque size without adverse lipid profile changes. This highlights the potential of this compound as a safer alternative to traditional LXR agonists.
生化分析
Biochemical Properties
AZ876 interacts with the liver X receptors α and β, displaying 25-fold and 2.5-fold more potency than GW3965 on human LXRα and LXRβ respectively . The liver X receptor is a nuclear hormone receptor and a crucial regulator of lipid homeostasis in mammals .
Cellular Effects
This compound has been shown to induce beneficial endogenous cardiac lipid reprogramming and protect against isoproterenol-induced cardiac damage . It has also been found to suppress up-regulation of hypertrophy- and fibrosis-related genes, and further inhibit prohypertrophic and profibrotic transforming growth factor β (TGFβ)-Smad2/3 signalling .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the liver X receptors, leading to the activation of these receptors . This activation has been shown to endogenously reprogram cellular lipid profiles towards increased polyunsaturated fatty acids levels .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to induce changes in cardiac lipid composition over time
Metabolic Pathways
This compound is involved in the regulation of lipid homeostasis, a metabolic pathway crucial for maintaining the balance of lipids in the body
准备方法
化学反应分析
反应类型
AZ876 经历了几种类型的化学反应,包括:
氧化: 涉及添加氧气或去除氢。
还原: 涉及添加氢气或去除氧气。
取代: 涉及用另一个官能团取代一个官能团.
常用试剂和条件
与 this compound 相关的反应中使用的常用试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂,以及各种催化剂以促进取代反应 .
主要产物
这些反应形成的主要产物取决于使用的具体条件和试剂。 例如,氧化可能产生羟基化衍生物,而还原可能产生脱氧化合物 .
相似化合物的比较
生物活性
AZ876 is a potent liver X receptor (LXR) agonist that has garnered attention for its potential therapeutic applications, particularly in cardiovascular and metabolic diseases. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its effects on lipid metabolism, inflammation, and cardiac health.
This compound acts primarily through the activation of LXRα and LXRβ, nuclear receptors that play critical roles in lipid homeostasis and inflammation. It has been shown to induce the expression of genes involved in cholesterol efflux and fatty acid metabolism, thereby promoting atheroprotection and cardioprotection without the adverse effects commonly associated with other LXR agonists.
Binding Affinity and Potency
This compound exhibits significantly higher binding affinity compared to other LXR agonists such as GW3965. In various assays, this compound demonstrated:
- 25-fold greater potency on human LXRα compared to GW3965.
- 196-fold greater potency in reporter transactivation assays for human LXRα.
- 248-fold greater potency on mouse LXRα .
Effects on Lipid Metabolism
This compound's ability to modulate lipid profiles has been extensively documented. In studies involving mouse models, this compound has been shown to:
- Reduce total cholesterol and triglyceride levels when administered at low doses.
- Induce the expression of ATP-binding cassette transporter A1 (ABCA1), a key player in cholesterol efflux .
- Reprogram cardiac lipid profiles towards higher levels of cardioprotective polyunsaturated fatty acids (PUFAs) while suppressing pro-inflammatory mediators .
Data Summary
Parameter | This compound (5 µmol/kg/day) | GW3965 (17 µmol/kg/day) |
---|---|---|
Total Cholesterol Reduction | Significant | Moderate |
Triglyceride Levels | Reduced | Increased |
ABCA1 Expression | High | Moderate |
PUFA Levels | Increased | Not assessed |
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties. In models of cardiac stress induced by isoproterenol, this compound administration resulted in:
- A significant reduction in pro-inflammatory cytokines such as IL-1α, IL-6, and IL-18.
- Decreased macrophage infiltration in cardiac tissues .
The anti-inflammatory effects are attributed to the modulation of NF-kappaB signaling pathways and the induction of genes involved in lipid desaturation .
Study 1: Atherosclerosis Prevention
In a study involving APOE*3Leiden mice fed an atherogenic diet, this compound was administered for 20 weeks. Results indicated that:
- Low-dose this compound effectively inhibited atherosclerosis progression.
- Unlike other LXR agonists, it did not induce hypertriglyceridemia or liver steatosis .
Study 2: Cardiac Protection
Another investigation focused on the protective effects of this compound against catecholamine-induced cardiac damage. Key findings included:
属性
IUPAC Name |
2-tert-butyl-1,1-dioxo-5-phenyl-4-(4-piperidin-1-ylanilino)-1,2-thiazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-24(2,3)27-23(28)21(22(31(27,29)30)18-10-6-4-7-11-18)25-19-12-14-20(15-13-19)26-16-8-5-9-17-26/h4,6-7,10-15,25H,5,8-9,16-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVANYIPLGFVBGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C(=C(S1(=O)=O)C2=CC=CC=C2)NC3=CC=C(C=C3)N4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。